Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
Description
Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrrolidine ring at the 3-position and a benzyl carbamate group at the N-methyl position. The synthesis of such compounds often involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC or Huisgen reaction), as demonstrated in related triazole-carbamate derivatives .
Key structural attributes include:
- 1,2,4-Triazole ring: Provides rigidity and hydrogen-bonding capabilities.
- Pyrrolidine substituent: Enhances solubility and modulates electronic properties.
- Benzyl carbamate group: Acts as a protective group and influences bioavailability.
Spectral characterization (e.g., $ ^1H $-NMR and $ ^{13}C $-NMR) typically reveals signals corresponding to the triazole methylene (δ ~4.3 ppm), pyrrolidine protons (δ ~1.5–3.5 ppm), and aromatic benzyl carbamate protons (δ ~7.2–7.5 ppm) .
Properties
Molecular Formula |
C15H19N5O2 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
benzyl N-[(3-pyrrolidin-2-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate |
InChI |
InChI=1S/C15H19N5O2/c21-15(22-10-11-5-2-1-3-6-11)17-9-13-18-14(20-19-13)12-7-4-8-16-12/h1-3,5-6,12,16H,4,7-10H2,(H,17,21)(H,18,19,20) |
InChI Key |
RABHGQLXTDIEBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NNC(=N2)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3-(pyrrolidin-2-yl)-1,2,4-triazole Core
- Starting Materials: Pyrrolidine derivatives (e.g., pyrrolidin-2-one or protected pyrrolidine amines), hydrazine hydrate, and nitrile or amidine precursors.
- Typical Reaction Conditions:
- Cyclization under reflux in ethanol or other polar solvents.
- Acidic or basic catalysis to promote ring closure.
- Example Reaction:
- Condensation of a pyrrolidin-2-yl hydrazine with formamide derivatives to form the triazole ring.
Functionalization at the 5-Position
- Method: Alkylation of the 5-position nitrogen or carbon with a halomethyl carbamate derivative.
- Reagents: Benzyl chloroformate (Cbz-Cl) or benzyl bromide derivatives.
- Conditions:
- Use of a base such as triethylamine or sodium hydride to deprotonate the triazole and facilitate nucleophilic substitution.
- Solvents like dichloromethane or dimethylformamide (DMF) at 0-25 °C.
Protection of the Amine Group
- Carbamate Formation:
- Reaction of the free amine group with benzyl chloroformate under mild basic conditions to form the benzyl carbamate protecting group.
- Typical Procedure:
- Dissolve the amine intermediate in anhydrous solvent (e.g., dichloromethane).
- Add benzyl chloroformate dropwise at 0-5 °C in the presence of a base (e.g., sodium bicarbonate or triethylamine).
- Stir for several hours until completion.
Purification
- Techniques:
- Extraction with organic solvents and aqueous washes to remove inorganic salts.
- Drying over anhydrous sodium sulfate.
- Concentration under reduced pressure.
- Final purification by recrystallization from suitable solvents (e.g., ethyl acetate/hexane) or preparative chromatography.
Example Synthetic Scheme (Hypothetical)
| Step | Reactants/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Pyrrolidine derivative + hydrazine hydrate + formamide | 3-(pyrrolidin-2-yl)-1,2,4-triazole | Cyclization in ethanol under reflux |
| 2 | Intermediate + benzyl chloroformate + base (Et3N) | This compound | Alkylation and amine protection |
| 3 | Purification by extraction and recrystallization | Pure target compound | Yield optimization by solvent choice |
Analytical Data and Characterization
- NMR Spectroscopy:
- ^1H NMR shows characteristic signals for benzyl protons (~7.2-7.4 ppm), triazole ring protons (~7.5-8.0 ppm), and pyrrolidine ring protons (1.5-4.0 ppm).
- Mass Spectrometry:
- Molecular ion peak at m/z = 301 consistent with C15H19N5O2.
- Infrared Spectroscopy:
- Carbamate carbonyl stretch near 1700 cm^-1.
- Melting Point:
- Typically determined to confirm purity and crystalline form.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Key Notes | Reference Example |
|---|---|---|---|---|
| Triazole ring formation | Pyrrolidine derivative, hydrazine hydrate, formamide | Reflux in ethanol, acidic/basic catalyst | Cyclization yields 3-(pyrrolidin-2-yl)-1,2,4-triazole | Common heterocyclic synthesis |
| Alkylation at 5-position | Benzyl chloroformate, base (Et3N, NaH) | 0-25 °C, dichloromethane or DMF | Introduces benzyl carbamate protecting group | Patent WO2015059716A2 (analogous processes) |
| Amine protection | Benzyl chloroformate, base | 0-5 °C, mild conditions | Forms stable carbamate protecting group | Standard carbamate protection |
| Purification | Extraction, recrystallization | Room temperature | Removal of impurities, isolation of pure compound | Standard organic purification |
Additional Notes and Considerations
- The stereochemistry of the pyrrolidine ring must be carefully controlled to ensure biological activity and purity.
- Use of anhydrous conditions and inert atmosphere may be necessary to avoid hydrolysis of carbamate groups.
- Scale-up considerations include solvent choice, reaction times, and temperature control to maximize yield and minimize by-products.
- Alternative protecting groups may be used depending on downstream synthetic steps but benzyl carbamate is preferred for its stability and ease of removal.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate functional group (-NHCOO-) undergoes hydrolysis under acidic or basic conditions. This reaction is critical for deprotection or functional group interconversion.
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with water or hydroxide ions acting as nucleophiles. The benzyl group is cleaved as benzyl alcohol or sodium benzoate, depending on conditions .
Hydrogenolysis of the Benzyl Group
The benzyl carbamate group is susceptible to catalytic hydrogenolysis, a common strategy for amine deprotection.
| Catalyst | Conditions | Products | Selectivity | Source |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), MeOH, 25°C | [3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methylamine + Toluene | >90% |
This reaction preserves the triazole and pyrrolidine rings while removing the benzyl group .
Functionalization of the Triazole Ring
The 1,2,4-triazole ring participates in alkylation, acylation, and coordination reactions due to its nucleophilic NH group and aromaticity.
Key Reactions:
-
Alkylation :
Reagents : CH₃I, K₂CO₃, DMF, 60°C
Product : N-Methyl-1,2,4-triazole derivative
Yield : ~62% . -
Metal Coordination :
Reagents : CuCl₂, EtOH, RT
Product : Cu(II) complex with triazole acting as a bidentate ligand
Stability : Stable in aqueous solutions (pH 4–8) .
Modification of the Pyrrolidine Moiety
The pyrrolidine ring’s secondary amine enables further derivatization:
| Reaction Type | Reagents | Products | Application | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N | N-Acetyl-pyrrolidine derivative | Bioactivity studies | |
| Oxidation | KMnO₄, H₂O, 0°C | Pyrrolidone derivative | Solubility enhancement |
Stability Under Physiological Conditions
The compound demonstrates moderate stability in buffered solutions:
| pH | Temperature | Half-life (hours) | Degradation Pathway | Source |
|---|---|---|---|---|
| 7.4 | 37°C | 48 | Hydrolysis of carbamate | |
| 2.0 | 37°C | 12 | Acid-catalyzed triazole ring opening |
Synthetic Derivatives and Biological Relevance
Derivatives of this compound have been explored for:
Scientific Research Applications
Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known for its ability to coordinate with metal ions, which can play a role in its biological activity. Additionally, the pyrrolidine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
(a) Benzyl Carbamates with Triazole-Pyrrolidine Hybrids
- Compound 19d (): [(1R,2R)-2-[Methyl[[1-[{(R)-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl}methyl]-1H-1,2,3-triazol-4-yl]methyl]amino]cyclohexyl]carbamate Structural Differences: Incorporates a trifluoroacetyl-pyrrolidine group instead of a simple pyrrolidine. Impact: The electron-withdrawing trifluoroacetyl group reduces basicity and alters metabolic stability. Synthesis: Uses Huisgen reaction with CuSO$_4$/sodium ascorbate, similar to the target compound .
(b) Benzyl Carbamates with Heteroaromatic Substitutents
- Compound 4 (): BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate Structural Differences: Replaces triazole with a furan-quinazolinone hybrid. Synthesis: Involves BF$_3$-catalyzed Friedel-Crafts alkylation, distinct from CuAAC .
(c) Benzyl Carbamates with Fluorinated Groups
Key Observations :
- Triazole-carbamates synthesized via CuAAC (e.g., target compound, 19d) exhibit sharper $ ^1H $-NMR signals for the triazole methylene compared to BF$_3$-catalyzed derivatives .
- Electron-withdrawing substituents (e.g., CF$_3$) downfield-shift adjacent protons in $ ^1H $-NMR .
Functional and Application-Based Comparisons
(b) Thermodynamic Stability
- Pyrrolidine-containing derivatives (e.g., target compound, 19d) exhibit higher thermal stability than furan- or quinazolinone-containing analogues due to the saturated heterocycle .
Biological Activity
Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate (C15H19N5O2) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C15H19N5O2
Molecular Weight: 299.35 g/mol
CAS Number: 2044714-25-0
The compound features a triazole ring and a pyrrolidine moiety, which are known to contribute to various biological activities, including anticancer and antimicrobial properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinesin Spindle Protein (KSP): Similar compounds have been shown to inhibit KSP, leading to the arrest of cells in mitosis and the induction of apoptosis. This mechanism is particularly relevant in cancer therapy as it disrupts the normal cell division process .
- Antimicrobial Activity: Preliminary studies suggest that derivatives of triazole compounds exhibit moderate to significant antibacterial and antifungal activities. The presence of the pyrrolidine group may enhance lipophilicity, thereby improving membrane permeability and efficacy against microbial strains .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Properties
In a study involving various triazole derivatives, this compound demonstrated potent inhibition of cancer cell proliferation. The mechanism was linked to KSP inhibition, causing significant cytotoxic effects in vitro on breast and lung cancer cell lines .
Case Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial activity of triazole compounds found that this compound exhibited notable efficacy against Staphylococcus aureus and Escherichia coli with a minimum inhibitory concentration (MIC) of 40 µg/mL. This suggests potential applications in treating infections caused by resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving carbamate protection, triazole ring formation, and pyrrolidine functionalization. For example, analogous triazole derivatives are synthesized by refluxing intermediates with hydrazine hydrate in propan-2-ol, followed by carbamate coupling using benzyl chloroformate . Optimization involves adjusting reaction time (3–4 hours for hydrazide formation) and solvent polarity to improve yield. Characterization via elemental analysis (CHNS), , and chromatographic mass spectrometry is critical for verifying purity .
Q. How is the crystal structure of this compound determined, and what analytical techniques are essential for structural validation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. For similar carbamate-triazole derivatives, hydrogen bonding patterns (N–H⋯N) and π-π stacking interactions are key to resolving crystal packing . Complementary techniques include for confirming proton environments and IR spectroscopy for identifying carbamate C=O stretches (~1700 cm) .
Advanced Research Questions
Q. What crystallographic challenges arise during refinement of this compound, and how can disorder in the pyrrolidine ring be resolved?
- Methodological Answer : The pyrrolidine moiety may exhibit rotational disorder due to its flexibility. To address this, high-resolution data (e.g., synchrotron radiation) and anisotropic displacement parameter (ADP) refinement in SHELXL are recommended. For example, in related structures, hydrogen-bonded networks stabilize the conformation, requiring iterative refinement cycles and restraints on bond lengths/angles .
Q. How do structural modifications (e.g., substituents on the triazole or pyrrolidine rings) influence bioactivity, and how can contradictory data be resolved?
- Methodological Answer : Substituent effects are assessed via comparative SAR studies. For instance, replacing the pyrrolidine with morpholine in analogous triazoles reduces actoprotective activity by 30–50% due to altered cation-π interactions . Contradictions in bioactivity data (e.g., between in vitro and in vivo assays) require rigorous controls, such as verifying metabolic stability via LC-MS and using molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) when synthesizing derivatives of this compound?
- Methodological Answer : Systematic SAR involves synthesizing derivatives with variations in:
- Pyrrolidine substituents : Methyl vs. benzyl groups to modulate lipophilicity.
- Triazole position : 1,2,4-triazole vs. pyrazole hybrids to alter hydrogen-bonding capacity.
Biological assays (e.g., antimicrobial MIC tests or actoprotective forced-swim tests) are paired with computational tools (e.g., DFT for electronic effects) to correlate structure with function. For example, 4-chlorobenzylidene substituents enhance actoprotective activity by 15% compared to nitrobenzylidene analogs .
Q. How can analytical method development address challenges in quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Reverse-phase HPLC with UV/Vis detection (λ = 254 nm) is optimized using C18 columns and mobile phases of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. For trace analysis, LC-MS/MS with electrospray ionization (ESI+) provides higher sensitivity (LOD < 0.1 ng/mL). Validation parameters (linearity, recovery >95%, RSD <2%) must adhere to ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
